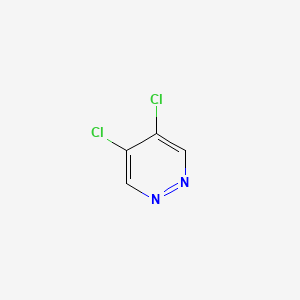

4,5-Dichloropyridazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-8-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSUEOLOSZOHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514746 | |

| Record name | 4,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-49-3 | |

| Record name | 4,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 4,5 Dichloropyridazine

Nucleophilic Substitution Reactions

The electron-deficient pyridazine (B1198779) ring in 4,5-dichloropyridazine is highly susceptible to nucleophilic attack. The two chlorine atoms serve as excellent leaving groups, enabling a range of substitution reactions that are crucial for the functionalization of this heterocyclic system.

Amination Reactions and Regioselectivity

The introduction of amino groups onto the pyridazine scaffold is a key transformation in the synthesis of biologically active molecules. While direct studies on the amination of this compound are not extensively documented in the reviewed literature, the regioselectivity of such reactions on analogous dichlorinated nitrogen heterocycles, such as 2,4-dichloropyrimidines, has been investigated. In these systems, substitution patterns are often dictated by the electronic and steric environment of the chlorine atoms. For instance, in 5-substituted-2,4-dichloropyrimidines, nucleophilic attack by secondary amines typically occurs at the C-4 position, while tertiary amine nucleophiles have shown selectivity for the C-2 position nih.gov. The regioselectivity in the amination of polychloropyrimidines can also be controlled by the choice of catalyst and reaction conditions, with palladium-catalyzed reactions showing high efficiency for aryl- and heteroarylamines researchgate.net. These findings suggest that the amination of this compound would likely proceed with a degree of regioselectivity influenced by the nature of the aminating agent and the reaction parameters.

Reactions with Oxygen-Centered Nucleophiles (e.g., phenoxylation, hydroxylation)

The substitution of chlorine atoms with oxygen-based nucleophiles provides a pathway to ethers and hydroxylated derivatives of pyridazine. Research on a related compound, 4,5-dichloro-2-cyanopyridazin-3(2H)-one, has demonstrated that reactions with phenols can occur, leading to the substitution of a chlorine atom. The regioselectivity of this process is influenced by the solvent, with the 5-substituted product being favored in some cases researchgate.net. Similarly, studies on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one have shown that it reacts with p-methoxyphenol and p-chlorophenol, resulting in the substitution of one of the chlorine atoms clockss.org. While these examples involve derivatives of this compound, they indicate the feasibility of phenoxylation reactions on the dichloropyridazine core. Direct hydroxylation of this compound to form 4,5-dichloro-3-hydroxypyridazine (also known as 4,5-dichloro-3(2H)-pyridazinone) is a known transformation, yielding a commercially available compound sigmaaldrich.com.

Substitutions with Nitrogen-Containing Nucleophiles (e.g., hydrazines)

Hydrazine (B178648) and its derivatives are important nucleophiles that can react with dichloropyradazines to introduce hydrazinyl functionalities, which are valuable for further synthetic elaborations. While direct reactions with this compound are not detailed in the provided search results, the reaction of hydrazine with related dicarbonyl systems is a well-established method for the formation of pyridazines rsc.org. The synthesis of various hydrazine derivatives is a broad field in organic chemistry organic-chemistry.orgorganic-chemistry.org. The autoxidation of 4-hydrazinylquinolin-2(1H)-one, a hydrazine derivative, has been shown to lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, highlighting the reactivity of the hydrazinyl group in heterocyclic systems nih.gov.

Electrophilic Transformations of the Pyridazine Ring System

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. However, the electron-deficient nature of the pyridazine ring in this compound makes it generally unreactive towards electrophiles. The two nitrogen atoms in the ring act as electron-withdrawing groups, deactivating the ring system to electrophilic attack.

Research on the nitration of a derivative, 4,5-dichloropyridazin-3(2H)-one, has shown that this transformation is possible under harsh conditions, utilizing a mixture of potassium nitrate (B79036) and concentrated sulfuric acid at elevated temperatures researchgate.net. This indicates that with strong electrophiles and forcing conditions, electrophilic substitution can be achieved on the dichloropyridazinone core. Similarly, electrophilic halogenation of aromatic compounds is a common synthetic procedure, but for deactivated systems, a Lewis acid catalyst is typically required wikipedia.org. The nitration of various dichloro- and trichloro-methylphenols has also been studied, leading to the formation of substituted cyclohex-3-enones, which demonstrates the complexity of electrophilic reactions on highly substituted and deactivated aromatic systems researchgate.net. Further studies are needed to explore the scope of electrophilic transformations directly on the this compound ring system.

Cycloaddition Chemistry

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings wikipedia.org. The electronic nature of the diene and dienophile determines the feasibility and rate of these reactions.

Inverse Electron-Demand Hetero Diels-Alder Reactions of Pyridazine Analogues

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a variant of the Diels-Alder reaction that occurs between an electron-poor diene and an electron-rich dienophile organic-chemistry.orgwikipedia.org. This reaction is particularly relevant to electron-deficient heterocyclic systems like pyridazines. While direct participation of this compound in IEDDA reactions is not explicitly detailed in the provided search results, the reaction of electron-deficient 1,2,4,5-tetrazines with various dienophiles is a well-established method for the synthesis of pyridazines nih.govnih.govsigmaaldrich.comnih.gov. This process involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction with the extrusion of nitrogen gas.

The reactivity of pyridazine analogues in IEDDA reactions has been demonstrated. For example, 4,5-dicyanopyridazine, an electron-deficient pyridazine, has been shown to react with electron-rich dienophiles nih.gov. The reactivity of the diene in IEDDA reactions is enhanced by electron-withdrawing groups, which lower the energy of the LUMO. Conversely, electron-donating groups on the dienophile increase the energy of the HOMO, facilitating the reaction chemistrysteps.com. The stereochemistry of the Diels-Alder reaction is highly specific, with the configuration of the substituents on both the diene and dienophile being retained in the product libretexts.org. The IEDDA reaction has found broad applications in various fields, including metabolic glycoengineering, due to its bioorthogonal nature frontiersin.org. Given the electron-deficient character of the this compound ring, it is plausible that it could act as a diene in IEDDA reactions with suitable electron-rich dienophiles, although this remains an area for further investigation.

Polycyclic System Formation via Pericyclic Processes

The electron-deficient nature of the pyridazine ring, amplified by the presence of two chlorine atoms, makes this compound an excellent candidate for participation in pericyclic reactions, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions, to construct intricate polycyclic frameworks. mdpi.comwikipedia.org While direct studies on this compound are specialized, its reactivity can be understood through analogy with similarly structured electron-poor pyridazines, such as 4,5-dicyanopyridazine (DCP). mdpi.com These reactions showcase the versatility of the pyridazine core as a building block in complex molecular architecture.

The general mechanism for forming polycyclic cage systems involves a "pericyclic three-step homodomino process". mdpi.com This sequence is initiated by the pyridazine derivative acting as an electron-poor azadiene component in an IEDDA reaction with an electron-rich dienophile (e.g., an alkene). nih.govnih.gov

The mechanistic pathway unfolds as follows:

Intermolecular [4+2] Cycloaddition: The process begins with an inverse-electron-demand Diels-Alder reaction where the electron-deficient this compound (acting as the 4π diene component) reacts with an electron-rich 2π component (the dienophile). This forms an initial, unstable bicyclic adduct. mdpi.com

Retro-Diels-Alder Reaction: The primary cycloadduct readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂). This step is thermodynamically driven by the formation of the highly stable dinitrogen molecule. The result is a new, reactive vinyl-substituted cyclohexadiene intermediate. mdpi.com

Intramolecular Diels-Alder (IMDA) Cycloaddition: The cyclohexadiene intermediate, now containing both a diene and a dienophile moiety, undergoes a final, entropically favored intramolecular Diels-Alder reaction. This ultimate step closes the ring system, yielding the final stable polycyclic or cage-like structure. mdpi.com

This sequential pericyclic process provides a powerful and convergent strategy for the one-pot synthesis of complex carbo- and heterocyclic systems from relatively simple pyridazine precursors. mdpi.comnih.gov

Reductive Dehalogenation and Hydrogenation Processes

The chlorine substituents and the aromatic ring of this compound are susceptible to reductive processes, namely dehalogenation and hydrogenation. These transformations are typically accomplished using catalytic methods and are fundamental for modifying the core structure.

Reductive Dehalogenation: This process involves the removal of one or both chlorine atoms and their replacement with hydrogen. It is a common transformation for halo-aromatic systems and is typically achieved via catalytic hydrogenation. nih.gov

Catalysts: The most common catalyst for this purpose is palladium on carbon (Pd/C). Other noble metal catalysts can also be employed. tcichemicals.com

Hydrogen Source: The reaction can be carried out using hydrogen gas (H₂) under pressure or by using a transfer hydrogenation reagent, such as formic acid or ammonium (B1175870) formate.

Selectivity: Achieving selective mono-dehalogenation to yield 4-chloropyridazine (B92835) can be challenging, as the reaction often proceeds to the fully dehalogenated pyridazine. Control over selectivity depends on fine-tuning the reaction conditions, including catalyst loading, reaction time, temperature, and pressure.

Hydrogenation: This reaction involves the addition of hydrogen atoms across the double bonds of the pyridazine ring, leading to a saturated or partially saturated heterocyclic structure.

Catalysts: A range of heterogeneous catalysts, including those based on palladium, platinum, and rhodium, are effective for ring hydrogenation. tcichemicals.com Homogeneous catalysts like Wilkinson's catalyst may also be used for selective reductions. tcichemicals.com

Reaction Conditions: Ring hydrogenation typically requires more forcing conditions (higher pressures and temperatures) than reductive dehalogenation. This difference in reactivity can sometimes be exploited for selective transformations. However, it is also common for dehalogenation to occur concurrently with ring hydrogenation, leading to the formation of piperidine (B6355638) or its derivatives.

The interplay between dehalogenation and hydrogenation is a key consideration in the reduction of this compound, with the final product being highly dependent on the chosen catalyst and reaction parameters.

Table 1: Potential Outcomes of Reductive Processes on this compound

| Process | Typical Catalyst | Hydrogen Source | Potential Product(s) | Notes |

|---|---|---|---|---|

| Mono-dehalogenation | Pd/C (low loading) | H₂ (low pressure), HCOOH | 4-Chloropyridazine | Requires careful control of conditions to prevent over-reduction. |

| Full Dehalogenation | Pd/C (high loading) | H₂, HCOOH | Pyridazine | Generally proceeds readily. |

| Ring Hydrogenation | PtO₂, Rh/C | H₂ (high pressure) | Dichloropiperidine derivatives, Piperidine | Dehalogenation is a common competing reaction. |

Factors Influencing Reaction Regiochemistry and Yield

The outcome of chemical reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), is dictated by a combination of electronic, steric, and environmental factors. These factors determine the position of substitution (regiochemistry) and the efficiency of the reaction (yield).

Due to the C₂ symmetry of the this compound molecule, the C4 and C5 positions are electronically and sterically equivalent. Therefore, in a reaction with a nucleophile, the initial attack shows no regiochemical preference. However, for substituted dichloropyridazine derivatives, regioselectivity becomes a critical issue. The principles governing this selectivity can be inferred from studies on related dichlorinated heterocycles like 2,4-dichloropyrimidines. wuxiapptec.comnih.gov

Factors Influencing Regiochemistry (in substituted analogs):

Electronic Effects: The presence of electron-donating or electron-withdrawing groups elsewhere on the pyridazine ring can render the C4 and C5 positions electronically distinct. Nucleophilic attack generally occurs at the most electron-deficient carbon atom.

Steric Hindrance: Bulky substituents adjacent to one of the chlorine atoms can sterically hinder the approach of a nucleophile, directing the attack to the less hindered position. wuxiapptec.com

Nature of the Nucleophile: In some systems, the identity of the nucleophile can influence the site of attack. For instance, tertiary amines have been shown to exhibit different regioselectivity compared to primary or secondary amines in reactions with dichloropyrimidines. nih.gov

Factors Influencing Reaction Yield:

Temperature: Higher temperatures generally increase the rate of reaction, which can lead to higher yields within a practical timeframe. However, excessively high temperatures can cause decomposition of reactants or products. tutorchase.com

Concentration: Increasing the concentration of reactants typically increases the reaction rate according to the law of mass action, which can positively impact the yield. tutorchase.com

Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt without solvating the anion, thus increasing its nucleophilicity.

Catalysts: The presence of a catalyst can provide a lower energy reaction pathway, increasing the reaction rate and potentially the yield, especially for reactions that are otherwise slow. tutorchase.com For instance, palladium-catalyzed amination has been used for substitutions on chloropyridazinones. clockss.org

Electronic Nature of this compound as an Electron-Deficient System

The chemical reactivity of this compound is fundamentally rooted in its electronic structure. The molecule is characterized as a highly electron-deficient (π-deficient) heteroaromatic system. This property arises from the cumulative electron-withdrawing effects of both the ring nitrogen atoms and the chlorine substituents.

Effect of Ring Nitrogens: The pyridazine ring contains two adjacent, electronegative nitrogen atoms. These atoms exert a powerful inductive effect (-I), withdrawing electron density from the carbon atoms of the ring. This inherent property makes the parent pyridazine ring itself more electron-deficient than benzene. nih.gov

Effect of Chlorine Substituents: The two chlorine atoms at the C4 and C5 positions further deplete the ring of electron density via their strong inductive electron-withdrawing (-I) effect. While they do possess a weak, opposing +M (mesomeric) effect due to their lone pairs, the inductive effect is dominant for halogens in aromatic systems.

This pronounced electron deficiency results in a significantly lowered energy for the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. rsc.org The low-energy LUMO has two major consequences for the compound's reactivity:

Susceptibility to Nucleophilic Attack: A low-lying LUMO makes the aromatic ring an excellent electrophile. It can readily accept electrons from nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions, where a chlorine atom is displaced by the incoming nucleophile.

Reactivity in Inverse-Electron-Demand Diels-Alder Reactions: The electron-poor nature defines its role in pericyclic reactions. In an IEDDA reaction, the key orbital interaction is between the LUMO of the electron-deficient component and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich component. wikipedia.org The low-energy LUMO of this compound allows for a strong, favorable interaction with the HOMO of electron-rich dienophiles (like enamines or vinyl ethers), driving the cycloaddition forward. mdpi.comnih.gov

Advanced Derivatization and Functionalization Strategies for 4,5 Dichloropyridazine Scaffolds

Installation of Diverse Chemical Functionalities

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the two chlorine substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct installation of a wide array of chemical functionalities by displacing the chloro groups. Various nucleophiles, including amines, alcohols, and thiols, can be employed to introduce C-N, C-O, and C-S bonds, respectively.

Furthermore, the pyridazine moiety is of significant interest in the pharmaceutical and agrochemical sectors. researchgate.net Synthetic transformations on this core structure have been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, which allow for the direct introduction of various groups onto the pyridazine nucleus through the formation of carbon-carbon or carbon-heteroatom bonds. researchgate.net

Another approach involves the conversion of the chloro substituents into other functional groups. For instance, the formation of heterocyclic phosphonium (B103445) salts by reacting pyridines with phosphines can create a versatile functional handle. This phosphonium ion can then be used to form C-C, C-O, C-S, and C-N bonds, demonstrating a two-step functionalization pathway. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (PCCR)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of the 4,5-dichloropyridazine scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, significantly expanding the accessible chemical space. researchgate.net

The Suzuki-Miyaura coupling is one of the most extensively used PCCR methods for C-C bond formation on pyridazine derivatives. nih.govnih.gov This reaction involves the coupling of the chlorinated pyridazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It offers a highly efficient way to prepare π-conjugated heterocyclic systems. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org

Reductive Elimination : The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various dichloropyridazines. For instance, the reaction of 3,5-dichloropyridazine (B104411) with phenylboronic acid has been studied using different palladium catalysts and ligands, showing that the reaction outcome can be highly dependent on the catalytic system. rsc.org In the case of 4,5-dibromo-2-methylpyridazin-3(2H)-one, a related dihalogenated pyridazinone, Suzuki-Miyaura reactions with various boronic acids have been shown to yield both mono- and di-substituted products, with the product distribution being influenced by the specific catalytic system used. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling on Dichloropyridazine Scaffolds

| Pyridazine Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / Various ligands | Mono- or di-arylated | rsc.org |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C3-substituted product | rsc.org |

| 6-Methyl-3,5-dichloropyridazine | 4-Substituted phenyl pinacolato boronate | PdCl₂(PPh₃)₂ / Cs₂CO₃ | C3-coupled product | rsc.org |

Other Cross-Coupling Methodologies on Pyridazine Derivatives

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods have been successfully applied to pyridazine derivatives, including Stille, Sonogashira, and Heck reactions. researchgate.net

Stille Coupling : This reaction couples the halogenated pyridazine with an organotin reagent. It is a versatile C-C bond-forming reaction with a broad scope.

Sonogashira Coupling : This method is used to form C-C triple bonds by coupling a terminal alkyne with the chlorinated pyridazine.

Heck Reaction : This reaction involves the coupling of an alkene with the pyridazine scaffold.

These methodologies, alongside the Buchwald-Hartwig amination for C-N bond formation, provide a comprehensive toolkit for the extensive functionalization of the pyridazine core. researchgate.net

Construction of Fused Heterocyclic Systems from this compound

The this compound scaffold serves as an excellent starting material for the construction of more complex, fused heterocyclic systems. The two chlorine atoms provide handles for sequential reactions that can lead to ring annulation.

One common strategy involves a di-functional reagent that can react with both chloro-positions, or a sequential process of substitution followed by an intramolecular cyclization. For example, a nucleophilic substitution at one position, followed by a cross-coupling reaction at the other, can introduce functionalities capable of undergoing a subsequent ring-closing reaction. The synthesis of pyrido[4,3-c]pyridazin-5(6H)-one from a substituted pyridazine precursor illustrates the potential for building fused systems through an enamination/ring closure sequence. combichemistry.com

These strategies allow for the creation of a diverse range of fused systems, such as pyridopyridazines, pyrazolopyridazines, and other novel polycyclic aromatic compounds containing the pyridazine core.

Combinatorial Chemistry Approaches for Pyridazine Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds from a common scaffold. wikipedia.org The this compound core is well-suited for such approaches due to its two distinct reactive sites. By employing a variety of building blocks in sequential or parallel substitution and coupling reactions, vast libraries of disubstituted pyridazines can be generated.

The basic principle involves preparing a large number of compounds in a single, systematic process, which can then be screened for desired properties. wikipedia.org For example, using a split-mix synthesis approach, one chlorine atom can be substituted with a diverse set of nucleophiles, and then the resulting mixture can be subjected to a second diversification step at the remaining chlorine position using various cross-coupling partners. This methodology is highly valuable in drug discovery and materials science for exploring structure-activity relationships. The synthesis of pyrazolopyrimidine libraries demonstrates the efficiency of combinatorial approaches in generating diverse heterocyclic compounds. acs.org

Selective Functionalization of Polychlorinated Pyridazines

A significant challenge in the functionalization of polychlorinated pyridazines like this compound is achieving site-selectivity. The two chlorine atoms in this compound are electronically distinct, but achieving selective reaction at one site over the other often requires careful control of reaction conditions.

Recent studies have shown that ligand selection in palladium-catalyzed cross-coupling reactions can play a crucial role in controlling the regioselectivity of the reaction. For 3,5-dichloropyridazine, it was found that sterically hindered monophosphine ligands could invert the conventional site-selectivity, favoring reaction at the C5-position over the more electronically favored C3-position. nih.gov Specifically, the use of the bulky ligand QPhos promoted unconventional C5-arylation, while the bidentate ligand dppf resulted in the expected C3-arylation. nih.gov

This "catalyst-controlled" site-selectivity offers a powerful strategy for the programmed synthesis of specific isomers of functionalized pyridazines. mdpi.com The ability to direct functionalization to a specific position by simply changing the ligand or catalyst system is a significant advancement, enabling access to previously difficult-to-synthesize compounds and opening up new avenues for creating diverse molecular architectures from polychlorinated pyridazine scaffolds. nih.govnsf.gov

Sophisticated Spectroscopic and Computational Characterization of 4,5 Dichloropyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,5-dichloropyridazine derivatives in solution.

Comprehensive ¹H and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic framework of this compound derivatives. The chemical shifts (δ) of the protons and carbons in the pyridazine (B1198779) ring are sensitive to the electronic environment created by the chlorine substituents and any other functional groups present.

In the ¹H NMR spectrum of the parent pyridazine, the protons at the 3 and 6 positions are equivalent, as are the protons at the 4 and 5 positions. This results in a symmetrical AA'BB' spin system. For 3,6-dichloropyridazine (B152260), a related compound, the two protons appear as a singlet in the aromatic region of the spectrum. The introduction of different substituents at various positions on the this compound ring leads to distinct chemical shifts and coupling patterns, allowing for the precise determination of their positions. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). acs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms attached to the electronegative chlorine atoms in this compound are expected to be significantly deshielded, resulting in downfield chemical shifts. The specific chemical shifts of the pyridazine ring carbons provide a unique fingerprint for a given derivative. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate proton and carbon signals, which is invaluable for assigning complex spectra and confirming the connectivity of the molecule. nih.gov

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| Pyridazine | CDCl₃ | 9.21 (H3, H6), 7.51 (H4, H5) chemicalbook.com | - |

| 3,6-Dichloropyridazine | CDCl₃ | 7.63 (s, 2H) | - |

| 4,5-dichloro-3(2H)-pyridazinone | - | - | 129.9, 140.2, 157.8 |

This table is interactive. Click on the headers to sort the data.

Advanced Multinuclear NMR (e.g., ¹⁴N, ¹⁵N) Applications

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy offer direct insight into the electronic environment of the nitrogen atoms within the pyridazine ring. While ¹⁴N is a quadrupolar nucleus, leading to broad signals, ¹⁵N is a spin-½ nucleus that provides sharp signals, although it has a low natural abundance. acs.org

¹⁵N NMR chemical shifts are highly sensitive to the electronic structure, including substituent effects and protonation states. researchgate.net Studies on various diazines, including pyridazines, have shown that the ¹⁵N chemical shifts can be correlated with the π-charge density at the nitrogen atoms. researchgate.net The chemical shifts of the nitrogen atoms in this compound derivatives can be determined using techniques like ¹H-¹⁵N HMBC NMR at natural abundance. researchgate.net These studies are crucial for understanding the reactivity of the nitrogen atoms, for instance, in coordination chemistry or in biological systems. The polarization of ¹⁵N signals can be significantly enhanced through methods like Signal Amplification By Reversible Exchange (SABRE), enabling single-scan NMR quantification even at low concentrations. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

The IR and Raman spectra of pyridazine and its derivatives have been the subject of detailed analysis. acs.orgresearchgate.net The vibrational modes of the pyridazine ring, such as C-H stretching, C-N stretching, and ring breathing modes, give rise to characteristic bands in the spectra. The presence of the two chlorine atoms in this compound will significantly influence the vibrational frequencies. The C-Cl stretching vibrations are typically observed in the lower frequency region of the spectrum.

For instance, the solid-phase FT-IR and FT-Raman spectra of 4,5-dichloro-3-hydroxypyridazine have been studied to understand its vibrational behavior. chemicalbook.comsigmaaldrich.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a normal coordinate analysis. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions, providing a deeper understanding of the molecular structure and bonding. mdpi.comresearchgate.net

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. technologynetworks.com In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). technologynetworks.com

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. acs.org This is crucial for confirming the identity of newly synthesized derivatives. The fragmentation patterns observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information by revealing how the molecule breaks apart. mdpi.com This data is instrumental in identifying and characterizing impurities and degradation products in pharmaceutical analyses. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated π-system of the this compound ring.

The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the pyridazine ring. The electronic spectra of pyridazine and its derivatives have been studied to understand their electronic structure. acs.org The introduction of chlorine atoms and other functional groups can cause shifts in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths. These studies are important for applications where the optical properties of the compounds are relevant, such as in the development of dyes or functional materials.

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

No specific studies detailing the DFT-optimized geometric structure (bond lengths, angles) and electronic structure for the isolated this compound molecule were found. Research on related compounds, such as [2,2ˈbipyridine]Ni[this compound], has utilized DFT to calculate structural parameters, but these results reflect the molecule in its state as a ligand bound to a nickel atom. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distributions

Analyses of Frontier Molecular Orbitals (HOMO/LUMO) and electron density distributions have been conducted for complexes containing this compound. ics.irresearchgate.net For example, in a nickel complex, the HOMO-LUMO gap was significantly affected by the application of an external electric field. researchgate.net However, this data is characteristic of the entire complex and not of the free this compound ligand.

Prediction and Interpretation of Spectroscopic Data

While theoretical investigations of vibrational spectra have been mentioned in the context of complexes involving this compound, specific predicted spectroscopic data (such as IR, Raman, or NMR spectra) for the standalone molecule are not available in the surveyed literature. civilica.com

Investigation of Dipole Moments and Polarizability

Computational studies have determined the dipole moments for complexes incorporating this compound, noting changes in response to external stimuli. researchgate.net However, these values are properties of the entire molecular complex and cannot be attributed solely to the this compound component. No dedicated studies on the calculated dipole moment or polarizability of the isolated this compound molecule were identified.

Applications of 4,5 Dichloropyridazine and Its Derivatives in Chemical Sciences

Role as a Versatile Synthetic Intermediate

4,5-Dichloropyridazine and its derivatives are highly functionalized molecules that serve as pivotal starting materials in organic synthesis. The presence of two reactive chlorine atoms on the electron-deficient pyridazine (B1198779) ring allows for a wide range of chemical transformations, making it a versatile intermediate for constructing more complex molecular structures.

The this compound core is a foundational component in the synthesis of various fine chemicals and specialty compounds, particularly within the agrochemical and pharmaceutical sectors. Its derivatives have been investigated for their potent biological activities. For instance, compounds derived from dichloropyridazine structures are explored for their herbicidal and fungicidal properties, which are crucial for developing crop protection products guidechem.com. In medicinal chemistry, the pyridazine scaffold is integral to the design of novel therapeutic agents. Guided by molecular hybridization strategies, researchers have combined the chloropyridazine moiety with other pharmacophores, such as chalcones and thiazolidine-2,4-dione, to create new compounds with potential anticancer properties nih.gov. This approach aims to enhance the therapeutic activity and potentially reduce resistance by targeting specific biological pathways, such as apoptosis induction nih.gov.

Organic building blocks are functionalized molecules that act as the basic components for the bottom-up assembly of complex molecular architectures sigmaaldrich.com. This compound exemplifies such a building block, where the two chlorine atoms can be selectively substituted, allowing for the controlled, stepwise addition of different functional groups. This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks from a relatively simple starting material.

The utility of heterocyclic compounds as building blocks is well-established, enabling the synthesis of diverse structures ranging from carbohydrates to complex carbocyclic systems beilstein-journals.org. The pyridazine ring, with its defined stereochemistry and reactive sites, can be strategically incorporated into a larger molecule and later modified. For example, derivatives like 4,5-dicyanopyridazine have shown surprising reactivity in inverse electron-demand Hetero Diels-Alder reactions, serving as a masked bis-diene to create polycyclic cage compounds in a single, efficient process researchgate.net. This demonstrates the role of the pyridazine core as a foundational scaffold for building three-dimensional complexity.

One of the most powerful applications of this compound derivatives is their use as intermediates to construct entirely new heterocyclic rings. The inherent reactivity of the pyridazine system can be exploited to induce ring-transformation reactions, leading to a diverse array of other carbo- and heterocyclic structures.

Research has shown that pyridazine derivatives can participate in a variety of cycloaddition and rearrangement reactions. For example, pyridazine-4,5-dicarboxylic anhydride (B1165640), a related derivative, reacts with various nitrogen-based binucleophiles to yield complex 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement rsc.org. Furthermore, electron-deficient pyridazines can undergo Hetero Diels-Alder reactions with dienophiles like pyrrole (B145914) and indole (B1671886) derivatives, which results in a direct benzoannelation to form dicyano-indoles and dicyano-carbazoles mdpi.com. These transformations highlight the role of the pyridazine ring not just as a scaffold, but as a reactive component that can be converted into different, often more complex, heterocyclic systems.

| Starting Pyridazine Derivative Type | Reagents/Conditions | Resulting Heterocyclic System |

| Electron-deficient pyridazine | Pyrrole / Indole derivatives | Dicyano-indoles / Dicyano-carbazoles mdpi.com |

| Pyridazine-4,5-dicarboxylic anhydride | 1,3-Diphenylguanidine, N,N'-diphenyl-thiourea | 1,3,7,8-Tetra-azaspiro[4.5]decane derivatives rsc.org |

| 4,5-Dicyanopyridazine | Suitable bis-dienophiles | Polycyclic carbo- and hetero-cage systems researchgate.netmdpi.com |

Applications in Materials Science

The unique electronic properties of the nitrogen-containing pyridazine ring make its derivatives attractive candidates for the development of advanced materials. The electron-deficient nature of the ring, combined with the ability to introduce a wide variety of substituents, allows for the fine-tuning of optical and electronic characteristics for specific applications in materials science.

Organic semiconductors are the core components of various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) dlr.demdpi.com. The performance of these devices is highly dependent on the electronic properties of the organic materials used dlr.dewiley.com. Nitrogen-containing heterocycles, such as pyridazines, are of significant interest in this field. Their electron-deficient character can facilitate electron transport, a crucial property for n-type semiconductor materials used in various device architectures.

The ability to modify the pyridazine core allows for the synthesis of materials with tailored energy levels (HOMO/LUMO) to optimize charge injection, transport, and recombination in devices like OLEDs dlr.de. By incorporating pyridazine-based units into larger conjugated polymer systems or small molecules, materials scientists can develop novel organic semiconductors. These materials hold promise for applications in flexible displays, solid-state lighting, and cost-effective solar cells dlr.de. The exploration of new organic semiconductor materials is a key theme in developing the next generation of optoelectronic devices mdpi.com.

The synthetic versatility of this compound is a direct pathway to creating a wide portfolio of chemically diverse materials. The ability to introduce different functional groups through the substitution of the chlorine atoms allows for the creation of materials with a broad spectrum of chemical and physical properties. This adaptability is fundamental to materials discovery and engineering.

An example of this is the synthesis of highly substituted, complex molecules like polyphenylated naphthalocyanines, which can be derived from pyridazine precursors mdpi.com. The numerous phenyl substituents on such a molecule can improve its solubility and minimize intermolecular aggregation, properties that are critical for processing and performance in materials applications mdpi.com. The development of general and efficient synthetic methods for novel heterocyclic compounds, including derivatives of pyridazine, opens the door for chemists to access these promising compounds and explore their unique properties for creating new pharmaceuticals, chemical probes, and advanced materials scripps.edu.

Exploration in Energetic Materials (Pyridazine Scaffold)

The pyridazine scaffold, a nitrogen-rich heterocyclic ring, is a significant area of research in the development of high-energy density materials (HEDMs). rsc.orgresearchgate.net The inherent structure of pyridazine allows for the strategic incorporation of multiple explosophoric groups, which can enhance their energetic properties. rsc.orgresearchgate.net Nitrogen-rich heterocycles are a key class of backbones for energetic compounds due to their high nitrogen content and large positive heats of formation. rsc.org

A notable feature of pyridazines is their planar molecular structure, which facilitates efficient π–π stacking interactions. This arrangement leads to dense crystal packing and, consequently, materials with higher densities. rsc.orgresearchgate.net While pyridazines are generally resistant to direct nitration, they can undergo electrophilic substitution when activated by strong electron-donating groups. rsc.orgresearchgate.net

Research into new energetic materials focuses on creating compounds that are not only highly efficient and performing but also have high thermal stability and low sensitivity to accidental stimuli. d-nb.info There is also a push for environmentally benign energetic materials, as many currently used HEDMs are toxic or carcinogenic. d-nb.info The use of polyfunctionalized nitrogen-rich heterocycles as building blocks is an emerging approach in this field. d-nb.info

In one study, new energetic materials were synthesized based on a pyridazine scaffold. d-nb.inforesearchgate.net The process began with the synthesis of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide, which served as a precursor for further modifications. researchgate.netd-nb.inforesearchgate.net This precursor was then functionalized through regioselective nucleophilic substitution of the methoxy (B1213986) groups with various small amine nucleophiles, such as methylamine (B109427) and 2-aminoethanol, to produce new energetic materials in good yields. d-nb.inforesearchgate.net To further enhance the performance of these new pyridazine-based energetic materials, some were subjected to nitration. d-nb.info For example, the nitration of 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide resulted in the formation of 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide in a 91% yield. d-nb.info

Another area of exploration involves the use of fused ring systems. For instance, bicyclic fused rsc.orgresearchgate.netd-nb.infotriazolo[4,3-b]pyridazine has been used to construct new low-sensitivity, high-energy materials. researchgate.net Additionally, tetrazolo[1,5-b]pyridazine (B14759603) has been identified as a promising building block for advanced energetic materials. acs.org Two metal-free explosives, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, were synthesized from commercially available reagents and showed excellent detonation performance and thermal stability. acs.org

| Compound Name | Precursor | Key Features |

| 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide | 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide | New energetic material d-nb.info |

| 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide | 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide | Enhanced performance through nitration d-nb.info |

| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | Commercially available reagents | Excellent detonation performance acs.org |

| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | Commercially available reagents | Superior thermal stability and good detonation performance acs.org |

Ligand Design for Catalytic Systems

Pyridazine and its derivatives have been extensively used as ligands in coordination chemistry. researchgate.net The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, make it an attractive component in the design of ligands for various catalytic transformations. nih.gov While pyridine (B92270) is a more common building block for ligands, diazine-based ligands, including those derived from pyridazine, can sometimes outperform their pyridine counterparts or offer alternative catalytic pathways. nih.gov

The dual chlorine substituents on dichloropyridazine compounds provide reactive sites for diverse chemical transformations, making them versatile tools for constructing complex molecules. nbinno.com For instance, in the Suzuki-coupling of 3,5-dichloropyridazine (B104411), the choice of ligand was found to have a profound effect on the chemoselectivity of the coupling. Electron-deficient bidentate ligands promoted coupling at the C-3 position, while electron-rich monodentate ligands favored the C-5 position. acs.org This ligand-controlled site-selectivity allows for a modular approach to accessing a diverse range of diarylpyridazines. nih.gov

Palladium(II) complexes with pyridine derivative ligands have been shown to be efficient catalysts in reactions like the carbonylation of nitro compounds. acs.org An increase in the reaction yield was observed when Pd(II) complexes based on more basic ligands were used. acs.org Pyrimidine-diimine based systems have also been explored in catalysis, with iron and cobalt-based analogues of pyridine-diimine systems showing interesting reactivity. nih.govacs.org In iron-catalyzed alkyne trimerization, a pyrimidine-based system promoted a [2 + 2+2]-cycloaddition with rare 1,3,5-regioselectivity, whereas the pyridine analogue was sluggish and unselective. acs.org

Tridentate pyridazine ligands have also been prepared and used in catalysis. For example, three novel tridentate pyridazine phenolate (B1203915) ligands were synthesized and reacted with an oxorhenium complex to form mononuclear trans-dichloro oxo complexes. These complexes were found to be catalysts for the oxidation of cyclooctene (B146475) to its corresponding epoxide. researchgate.net

| Ligand Type | Metal | Catalytic Application |

| Pyridazine-based ligands | Palladium | Suzuki-coupling acs.org |

| Pyridine derivative ligands | Palladium(II) | Carbonylation of nitro compounds acs.org |

| Pyrimidine-diimine ligands | Iron | Alkyne trimerization acs.org |

| Tridentate pyridazine phenolate ligands | Rhenium | Oxidation of cyclooctene researchgate.net |

Supramolecular Chemistry Applications

The planar structure and π-system of the pyridazine ring make it a suitable component for constructing supramolecular architectures through non-covalent interactions like π–π stacking. rsc.orgresearchgate.net These interactions are crucial in the self-assembly of molecules to form well-defined, higher-order structures.

One example of the application of pyridazine derivatives in supramolecular chemistry is the formation of nanochannels. A supramolecular nanochannel was formed by the intermolecular π-stacking of helical pyridine–pyridazine oligomers. rsc.org This nanochannel was capable of recognizing and transporting alkali ions and exhibited reversible collection and triggered-release behaviors by modulating the folded and unfolded states of the helical oligomers. rsc.org

The ability of pyridazine derivatives to engage in hydrogen bonding also contributes to their use in supramolecular chemistry. The two nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating the formation of extended networks and specific molecular recognition events. nih.gov The combination of π–π stacking and hydrogen bonding allows for the rational design of complex supramolecular systems with specific functions.

Utilization in Agrochemical Research

Precursors for the Development of Pesticidal Agents

Pyridazine derivatives are important intermediates in the synthesis of various agrochemicals, including pesticides. nbinno.comorganic-chemistry.orggoogle.com The chemical structure of these compounds can be modified to create new molecules with desired biological activities for crop protection. researchgate.net

Dichloropyridazine compounds, such as 3,5-dichloropyridazine and 4,5-dichloropyridazin-3(2H)-one, are particularly useful starting materials. nbinno.comdur.ac.uk The chlorine atoms on the pyridazine ring are reactive and can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. nbinno.comdur.ac.uk For example, the functionalization of 4,5-dichloropyridazin-3(2H)-one has been explored to synthesize intermediates for new fungicidal agents. researchgate.net

The development of new synthetic methods is crucial for accessing novel pyridazine-based agrochemicals. An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines has been developed for the highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions. organic-chemistry.orgconsensus.app This method offers good functional group compatibility and a broad substrate scope, providing direct access to potentially bioactive pyridazine derivatives. organic-chemistry.org

Structural Scaffolds in Herbicide and Fungicide Synthesis

The pyridazine ring serves as a core structural scaffold in the development of both herbicides and fungicides. nbinno.com Its presence in a molecule can impart specific physicochemical properties that are beneficial for agrochemical applications.

In herbicide research, certain pyridazine derivatives have been investigated for their weed control efficacy. For example, some compounds have been shown to have a high potential for inhibiting seed germination, which is a key step in developing potent herbicides. researchgate.net

For fungicide development, the focus is often on identifying molecular targets in fungi that are not present or are significantly different in plants. Several commercial herbicide targets that are also found in fungi, but not utilized by commercial fungicides, are being explored as potential new targets for fungicides. nih.gov This overlap suggests that some herbicides or their derivatives could have fungicidal activity. nih.gov For instance, there is evidence that some herbicides can have indirect benefits to crops by affecting fungal pathogens. nih.gov The synthesis of fused-heterocyclic skeletons containing a pyridazine moiety, such as pyrrolopyridazines and imidazopyridazines, is a strategy being pursued to develop new fungicidal agents. researchgate.net

| Agrochemical Class | Pyridazine Derivative Type | Application/Target |

| Pesticides | General Pyridazine Derivatives | Crop protection researchgate.net |

| Herbicides | Specific Pyridazine Derivatives | Inhibition of seed germination researchgate.net |

| Fungicides | Fused-heterocyclic Pyridazines | Development of new fungicidal agents researchgate.net |

Future Research Trajectories and Academic Perspectives

Innovations in Green Synthetic Methodologies

The development of environmentally benign synthetic routes for pyridazine (B1198779) derivatives, including 4,5-Dichloropyridazine, is a growing area of focus. Traditional methods for synthesizing pyridazine compounds can be time-consuming and may not be environmentally friendly. sioc-journal.cn Innovations in this field are geared towards reducing reaction times, increasing yields, and utilizing greener solvents and catalysts.

One promising approach involves the use of ionic liquids as reaction media. For instance, imidazolium ionic liquids have been successfully employed in the synthesis of pyridazine derivatives through inverse-type Diels-Alder reactions. This method has been shown to significantly reduce reaction times from days to hours and increase product yields. sioc-journal.cn Furthermore, metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods for constructing pyridazine rings. organic-chemistry.org

Microwave-assisted organic synthesis is another green methodology being explored. While specific applications to this compound are still emerging, this technique has the potential to accelerate reaction rates and improve energy efficiency in the synthesis of related heterocyclic compounds. The development of catalyst-free conditions for the synthesis of arylpyridazine-4-carbonitriles further underscores the shift towards more sustainable chemical processes. researchgate.net

Future research in this area will likely focus on the following:

The development of one-pot synthesis strategies to minimize waste and improve efficiency. nih.gov

The use of biocatalysts and renewable starting materials.

The exploration of flow chemistry techniques for continuous and scalable production.

| Methodology | Key Advantages | Example Reaction | Reference |

|---|---|---|---|

| Ionic Liquid-Mediated Synthesis | Reduced reaction time, increased yield, environmentally friendly solvent | Inverse-type Diels-Alder reaction between 1,2,4,5-tetrazine and dienophiles | sioc-journal.cn |

| Metal-Free Aza-Diels-Alder Reaction | Sustainable, cost-effective, good functional group compatibility | Reaction of 1,2,3-triazines with 1-propynylamines | organic-chemistry.org |

| Catalyst-Free Synthesis | Avoids metal contamination, simpler purification | Synthesis of arylpyridazine-4-carbonitriles | researchgate.net |

Advanced Design and Synthesis of Pyridazine-Based Chemical Probes

The unique photophysical properties of pyridazine derivatives make them attractive scaffolds for the design and synthesis of chemical probes for bioimaging and sensing applications. nih.govacs.org this compound can serve as a versatile starting material for creating novel probes with tailored functionalities.

Recent advancements have focused on developing fluorogenic tetrazine probes that exhibit a "turn-on" fluorescence response upon reaction with specific biomolecules. acs.orgrsc.org This approach offers a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments. The design of these probes often involves incorporating a fluorophore and a quenching moiety linked by the pyridazine core. The bioorthogonal reaction of the tetrazine with a dienophile triggers a conformational change or electronic redistribution that restores the fluorescence of the probe. rsc.org

Pyridazine-based probes are being developed for various applications, including:

Bioimaging: Visualizing specific cellular components or processes in living cells. For example, diiridium complexes with a bridging pyridazine ligand have been shown to localize in mitochondria and can be used for both fluorescence and electron microscopy. nih.gov

Sensing: Detecting the presence and concentration of specific ions or molecules. BODIPY-pyridylhydrazone probes, for instance, have demonstrated selective fluorescence enhancement upon binding to Fe³⁺ ions. mdpi.com

Theranostics: Combining diagnostic and therapeutic functions in a single molecule. The ability of some pyridazine complexes to generate singlet oxygen upon photoirradiation suggests their potential use in photodynamic therapy. nih.gov

Future research in this area will likely involve the development of probes with enhanced properties, such as near-infrared (NIR) emission for deeper tissue penetration, two-photon excitation for higher resolution imaging, and multimodal capabilities for correlative imaging. acs.org

| Probe Type | Target Analyte/Application | Key Features | Reference |

|---|---|---|---|

| Fluorogenic Tetrazine Probes | Bioorthogonal labeling and imaging | Fluorescence "turn-on" mechanism, high signal-to-noise ratio | acs.orgrsc.org |

| Diiridium Complexes | Mitochondria imaging (fluorescence and electron microscopy) | Broad emission in the red region, high emission yield | nih.gov |

| BODIPY-Pyridylhydrazone Probes | Fe³⁺ ion detection | Selective fluorescence enhancement upon ion binding | mdpi.com |

Theoretical and Computational Approaches for Predictive Chemistry

Theoretical and computational methods are becoming increasingly indispensable in understanding and predicting the chemical behavior of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, molecular geometry, and vibrational frequencies of pyridazine derivatives. researchgate.netnih.gov

Computational studies can provide valuable insights into:

Reactivity: Predicting the most likely sites for electrophilic or nucleophilic attack. For example, Molecular Electrostatic Potential (MEP) maps can identify the most negative regions of a molecule, which are susceptible to electrophilic attack. researchgate.net

Spectroscopic Properties: Calculating theoretical spectra (e.g., IR, Raman, NMR) that can be compared with experimental data to confirm molecular structures. nih.gov

Reaction Mechanisms: Elucidating the step-by-step pathways of chemical reactions, including transition states and activation energies.

Biological Activity: Investigating the interactions between pyridazine derivatives and biological targets, which can aid in the design of new drugs. Computational methods have been used to analyze the antioxidative properties of pyridazine derivatives. researchgate.net

By calculating parameters such as HOMO-LUMO energy gaps, electronegativity, and hardness, researchers can predict the stability and reactivity of different this compound derivatives. researchgate.net These predictive models can guide synthetic efforts by identifying the most promising candidates for a particular application, thereby saving time and resources.

Future research will likely involve the use of more advanced computational techniques, such as machine learning and artificial intelligence, to develop more accurate predictive models for the properties and reactivity of pyridazine compounds. These approaches could accelerate the discovery of new materials and molecules with desired functionalities.

| Parameter | Definition | Significance for this compound | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. | researchgate.net |

| Vibrational Frequencies | The frequencies at which the atoms of a molecule vibrate. | Calculated frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. | nih.gov |

Exploration of Unconventional Reactivity Patterns

While the typical reactivity of pyridazines is well-established, recent research has begun to explore unconventional reactivity patterns, opening up new avenues for the synthesis of complex molecules. This compound, with its two reactive chlorine atoms, is a prime candidate for such investigations.

One area of emerging interest is the transition metal-mediated C-H activation of the pyridazine ring. pkusz.edu.cnresearchgate.net This strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, providing a more atom-economical and efficient synthetic route. For example, rhodium(III)-catalyzed C-H activation has been used to synthesize fused benzopyridazine analogues. pkusz.edu.cn The regioselectivity of these reactions can often be controlled by the choice of directing groups and reaction conditions. researchgate.net

Another unconventional reactivity pattern involves the use of pyridazine derivatives in pericyclic reactions, such as the hetero-Diels-Alder reaction. nih.gov Although electron-deficient pyridazines were once considered poor dienes, certain derivatives have shown surprising reactivity, allowing for the construction of complex polycyclic systems. nih.govresearchgate.net

The exploration of ligand-controlled site-selectivity in cross-coupling reactions of dichloropyridazines is also a significant area of research. By carefully selecting the ligand for the palladium catalyst, it is possible to reverse the conventional site-selectivity and achieve coupling at the less reactive position. nih.gov This level of control provides access to a wider range of substituted pyridazine derivatives that would be difficult to synthesize using traditional methods.

Future research in this field will likely focus on:

The discovery of new catalysts and reaction conditions that can promote novel transformations of the pyridazine ring.

The application of these unconventional reactivity patterns to the total synthesis of natural products and other complex molecules.

The development of enantioselective C-H activation and cross-coupling reactions to produce chiral pyridazine derivatives.

| Reactivity Pattern | Description | Example Application | Reference |

|---|---|---|---|

| Transition Metal-Mediated C-H Activation | Direct functionalization of C-H bonds on the pyridazine ring catalyzed by a transition metal. | Synthesis of fused benzopyridazine analogues via rhodium(III) catalysis. | pkusz.edu.cn |

| Hetero-Diels-Alder Reactions | Use of pyridazine derivatives as dienes in [4+2] cycloaddition reactions. | Synthesis of polycyclic carbo- and hetero-cage systems. | nih.gov |

| Ligand-Controlled Site-Selectivity | Controlling the regioselectivity of cross-coupling reactions on dichloropyridazines by changing the catalyst's ligand. | Selective coupling at the C5 position of 3,5-dichloropyridazine (B104411). | nih.gov |

Q & A

Basic: What are the standard synthetic routes for 3,6-dichloropyridazine, and how are reaction conditions optimized?

3,6-Dichloropyridazine is typically synthesized via chlorination of pyridazine derivatives. A common method involves reacting maleic hydrazide with chlorine donors under controlled conditions . Optimization focuses on temperature (60–80°C), solvent selection (e.g., chlorinated solvents), and stoichiometry to minimize byproducts like trichlorinated derivatives. Purity (>99%) is achieved through recrystallization or column chromatography .

Advanced: How can regioselective functionalization of 3,6-dichloropyridazine be achieved for pharmaceutical intermediates?

Regioselective substitution at C3 or C6 is critical for drug design. Methodologies include:

- Nucleophilic Aromatic Substitution (SNAr): Use electron-rich amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Steric and electronic effects dictate selectivity .

- Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling with boronic acids. Selectivity for C3 is enhanced using Pd(PPh₃)₄ and ligand tuning (e.g., bulky phosphines) .

Example: 3,6-Dichloropyridazine reacts with 2-fluoro-5-bromo-3-pyridine boronic acid to yield C3-substituted analogs as major products (85% yield) .

Basic: What spectroscopic techniques are used to characterize 3,6-dichloropyridazine, and how are data interpreted?

- IR/Raman Spectroscopy: Identifies C–Cl (600–700 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretching modes. Solvent effects (CCl₄ vs. CS₂) shift peaks due to polarity differences .

- NMR: ¹H NMR in CDCl₃ shows aromatic protons as doublets (δ 8.2–8.5 ppm). ¹³C NMR confirms Cl substitution at C3/C6 (δ 140–150 ppm) .

Advanced: How do computational methods (DFT, CCSD) improve the interpretation of vibrational spectra and molecular geometry?

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts harmonic frequencies within 2% error of experimental IR/Raman data. Coupled cluster methods (CCSD(T)/6-311G**) refine bond lengths (C–Cl: 1.73 Å) and angles (N–C–N: 116°), resolving discrepancies in experimental geometries .

Basic: What are best practices for ensuring reproducibility in 3,6-dichloropyridazine synthesis?

- Data Recording: Document reaction parameters (time, temperature, solvent purity) and intermediates (TLC Rf values, melting points) .

- Quality Control: Use HPLC with UV detection (λ = 254 nm) to verify purity. Calibrate instruments with NIST-certified standards .

Advanced: How can contradictions in reported reaction outcomes (e.g., failed cross-couplings) be resolved?

Contradictions often arise from trace moisture or catalyst deactivation. Strategies:

- Mechanistic Studies: Probe Pd catalyst activity via XPS or TEM to detect sintering.

- In Situ Monitoring: Use Raman spectroscopy to track reaction progress and identify intermediates .

Example: Pd₂(dba)₃/100 catalytic systems failed with 3-bromopyridine due to ligand dissociation; switching to Pd(OAc)₂/XPhos improved yields by 40% .

Basic: How are research questions for 3,6-dichloropyridazine structured to align with methodological rigor?

Apply the FINER framework :

- Feasible: "Can solvent-free conditions reduce byproduct formation?"

- Novel: "Does microwave-assisted synthesis enhance regioselectivity?" .

- Relevant: Link to COX-2 inhibitor development or agrochemical applications .

Advanced: What statistical methods are recommended for analyzing biological screening data of 3,6-dichloropyridazine derivatives?

- Dose-Response Curves: Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- ANOVA: Compare COX-1/COX-2 inhibition across derivatives (p < 0.05 threshold) .

Data Table Example:

| Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 12.3 ± 1.2 | 0.45 ± 0.05 | 27.3 |

| Compound B | 9.8 ± 0.9 | 0.32 ± 0.03 | 30.6 |

Basic: How are mechanistic insights into substitution reactions validated experimentally?

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates.

- Intermediate Trapping: Use ESI-MS to detect Pd(0) intermediates in cross-coupling reactions .

Advanced: What strategies mitigate decomposition of 3,6-dichloropyridazine under storage?

Store under inert atmosphere (Ar) at –20°C. Degradation pathways (hydrolysis to pyridazinones) are monitored via periodic HPLC. Stabilizers like BHT (0.1% w/w) extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.